molecular formula C13H19NO B1438914 1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine CAS No. 1156176-99-6

1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine

Cat. No. B1438914
M. Wt: 205.3 g/mol
InChI Key: HMOPDRMVAJUSKK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the compound’s class or family, its role or use, and any notable properties or characteristics .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used, as well as the steps of the reaction and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. This can include information about the compound’s stereochemistry, functional groups, and any notable structural features .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying the compound’s physical and chemical characteristics. This can include its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Ethylene Inhibition in Post-Harvest Management

1-Methylcyclopropene (1-MCP) is a well-documented inhibitor of ethylene perception, leading to significant research on its effects on fruits and vegetables. It is used both as a tool for investigating ethylene's role in ripening and senescence and as a commercial technology to improve the maintenance of product quality. The commercialization of 1-MCP has seen rapid adoption, particularly in the apple industry, due to its ability to extend shelf-life and maintain product quality by delaying ripening and senescence processes induced by ethylene (C. Watkins, 2006).

Broadening the Understanding of Ethylene's Role

The availability of ethylene-action inhibitors like 1-MCP has allowed for a deeper understanding of ethylene's role in plant physiology. By studying the effects of 1-MCP on a range of fruits, from apples to tomatoes, researchers have been able to illustrate the diverse responses to ethylene inhibition. These studies not only highlight the potential benefits but also the limitations of commercializing 1-MCP-based technology for various fruits and vegetables (S. Blankenship & J. Dole, 2003).

Ethylene and Non-Climacteric Fruit Crops

Interestingly, the application of 1-MCP is not limited to climacteric fruits (those that ripen post-harvest). Studies have found that 1-MCP can also impact non-climacteric fruits, such as grapes and citrus, by inhibiting senescence processes like rachis browning in grapes and leaf senescence in mandarins. This expands the potential use of ethylene inhibitors to a broader range of fruits, offering commercial applications in maintaining quality and extending the shelf-life of non-climacteric fruits as well (Li Li et al., 2016).

Safety And Hazards

Safety and hazards information includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal .

properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-5-methylphenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-3-6-13(12(7-9)10(2)14)15-8-11-4-5-11/h3,6-7,10-11H,4-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOPDRMVAJUSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CC2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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